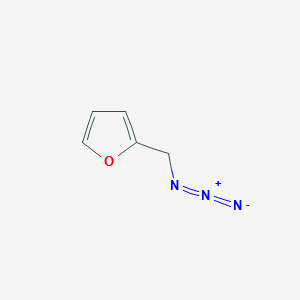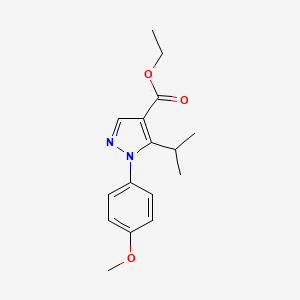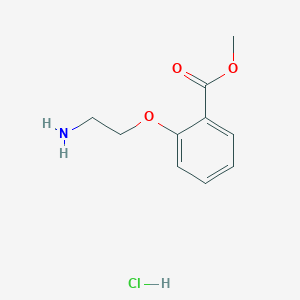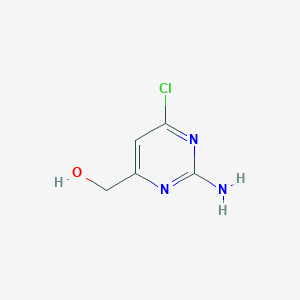
3,4-dichloro-N-(2-chloroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(2-chloroethyl)aniline, also known as DCA, is an organic compound that has been studied for its various scientific applications. DCA is a member of the aniline family of compounds, which are aromatic compounds that contain an amine group bound to an aromatic ring. DCA is a colorless and odorless liquid, and it has a melting point of -13.5°C and a boiling point of 198.5°C. DCA is an important intermediate in the synthesis of a variety of organic compounds, and it has been used in a wide range of scientific research applications.
作用机制
The exact mechanism of action of 3,4-dichloro-N-(2-chloroethyl)aniline is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate mutase. These enzymes are involved in the glycolysis pathway, which is a metabolic pathway that is essential for the production of energy in cells. By inhibiting the activity of these enzymes, 3,4-dichloro-N-(2-chloroethyl)aniline may be able to reduce the production of energy in cells, which could be beneficial for certain medical applications.
Biochemical and Physiological Effects
The effects of 3,4-dichloro-N-(2-chloroethyl)aniline on biochemical and physiological processes are not yet fully understood. However, some studies have suggested that 3,4-dichloro-N-(2-chloroethyl)aniline may have a beneficial effect on the metabolism of glucose. In particular, 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the glycolysis pathway, which could lead to a decrease in the production of energy in cells. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, which could lead to a decrease in the production of fatty acids in cells.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dichloro-N-(2-chloroethyl)aniline in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline is relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments. However, there are some limitations to using 3,4-dichloro-N-(2-chloroethyl)aniline in laboratory experiments. For example, 3,4-dichloro-N-(2-chloroethyl)aniline is highly volatile and flammable, which means that it must be handled with care. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline can be toxic if inhaled or ingested, so it should be handled with appropriate safety precautions.
未来方向
The potential applications of 3,4-dichloro-N-(2-chloroethyl)aniline in scientific research are still being explored. One possible future direction is to investigate the potential of 3,4-dichloro-N-(2-chloroethyl)aniline as a therapeutic agent. 3,4-dichloro-N-(2-chloroethyl)aniline has been shown to inhibit the activity of certain enzymes involved in the glycolysis pathway, which could lead to a decrease in the production of energy in cells. This could potentially be beneficial for certain medical applications, such as the treatment of diabetes or obesity. Additionally, further research could be conducted to explore the potential of 3,4-dichloro-N-(2-chloroethyl)aniline as a fuel additive, as it has been shown to increase the efficiency of fuel combustion. Finally, further research could be conducted to explore the potential of 3,4-dichloro-N-(2-chloroethyl)aniline in the field of nanotechnology, as it has been shown to be an effective ligand for the synthesis of nanostructures.
合成方法
3,4-dichloro-N-(2-chloroethyl)aniline can be synthesized in several different ways. One method involves the reaction of 3,4-dichlorobenzonitrile and 2-chloroethanol in the presence of sodium hydroxide. This reaction proceeds via a nucleophilic aromatic substitution mechanism, in which the chlorine atoms on the benzonitrile ring are replaced by the ethanol group. The reaction is typically carried out in an aqueous solution, and the product is isolated via distillation.
科学研究应用
3,4-dichloro-N-(2-chloroethyl)aniline has been studied for its potential applications in various scientific research areas. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. 3,4-dichloro-N-(2-chloroethyl)aniline has also been studied for its potential as a fuel additive, as it has been shown to increase the efficiency of fuel combustion. Additionally, 3,4-dichloro-N-(2-chloroethyl)aniline has been studied for its potential applications in the field of nanotechnology, as it has been shown to be an effective ligand for the synthesis of nanostructures.
属性
IUPAC Name |
3,4-dichloro-N-(2-chloroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRSMHQRMJVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-chloroethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)
amine](/img/structure/B6611963.png)
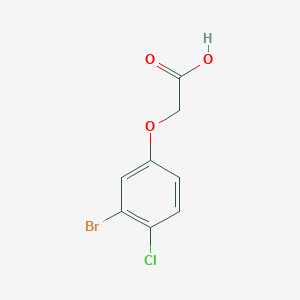
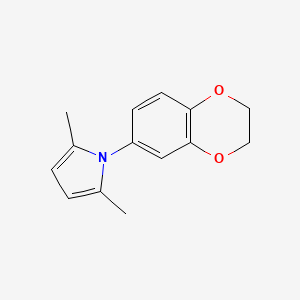
![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)


